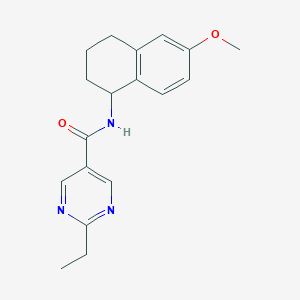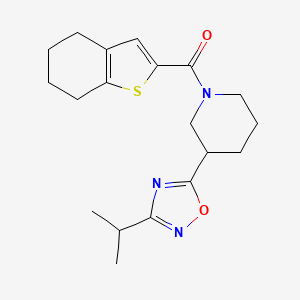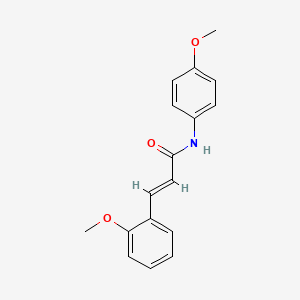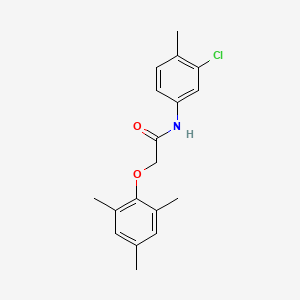
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
Mechanism of Action
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide acts by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the attenuation of drug-seeking behavior, and the modulation of pain perception. It has also been implicated in the regulation of immune function and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a research tool is its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one limitation of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide and its related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in clinical settings. Another area of research is the investigation of the role of the endocannabinoid system in the regulation of mood and behavior, and the potential therapeutic applications of CB1 receptor antagonists in the treatment of psychiatric disorders. Additionally, the use of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide as a tool to investigate the role of the endocannabinoid system in the regulation of metabolism and energy balance is an area of active research.
Synthesis Methods
The synthesis of 2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-ethylpyridine with 6-methoxytetrahydronaphthalen-1-amine, followed by the reaction of the resulting intermediate with 5-bromopyrimidine-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain sensation, and addiction.
properties
IUPAC Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-17-19-10-13(11-20-17)18(22)21-16-6-4-5-12-9-14(23-2)7-8-15(12)16/h7-11,16H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWOJDDCASWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-5-pyrimidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)


![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)